(R)-2,2'-Bis(dicyclohexylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene
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Overview
Description
®-2,2’-Bis(dicyclohexylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene is a chiral bisphosphine ligand. This compound is notable for its use in asymmetric catalysis, particularly in transition metal-catalyzed reactions. Its unique structure, featuring two dicyclohexylphosphino groups attached to an octahydro-binaphthalene backbone, provides steric and electronic properties that are beneficial in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(dicyclohexylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the octahydro-binaphthalene backbone.
Phosphination: The dicyclohexylphosphino groups are introduced through a phosphination reaction. This step often involves the use of chlorophosphines and a base to facilitate the formation of the phosphine groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and ensure consistent quality.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to monitor the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis(dicyclohexylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used for oxidation reactions.
Substitution: Halides or other electrophiles are common reagents in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form coordination complexes.
Major Products
The major products formed from these reactions include:
Phosphine Oxides: From oxidation reactions.
Substituted Phosphines: From substitution reactions.
Metal Complexes: From coordination reactions with transition metals.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2’-Bis(dicyclohexylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene is widely used as a ligand in asymmetric catalysis. It is particularly effective in:
Hydrogenation Reactions: Enhancing enantioselectivity in hydrogenation processes.
Cross-Coupling Reactions: Facilitating cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology and Medicine
In biology and medicine, this compound’s applications include:
Drug Synthesis: Assisting in the synthesis of chiral drugs with high enantiomeric purity.
Biocatalysis: Serving as a ligand in biocatalytic processes to produce biologically active compounds.
Industry
In the industrial sector, it is used in:
Fine Chemicals Production: Manufacturing fine chemicals and intermediates with high precision.
Polymerization Catalysts: Acting as a catalyst in polymerization reactions to produce specialty polymers.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis(dicyclohexylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic complexes. These complexes facilitate various reactions by:
Stabilizing Transition States: Lowering the activation energy of the reaction.
Enhancing Enantioselectivity: Providing a chiral environment that favors the formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene is a similar compound used in asymmetric catalysis.
DIPAMP: 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane is another chiral bisphosphine ligand.
Uniqueness
®-2,2’-Bis(dicyclohexylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene is unique due to its:
Steric Properties: The bulky dicyclohexyl groups provide significant steric hindrance, which can enhance selectivity in catalytic reactions.
Electronic Properties: The electronic properties of the phosphine groups influence the reactivity and stability of the catalytic complexes formed.
Properties
Molecular Formula |
C44H64P2 |
---|---|
Molecular Weight |
654.9 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-dicyclohexylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]phosphane |
InChI |
InChI=1S/C44H64P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h29-32,35-38H,1-28H2 |
InChI Key |
YDFQUNJANDYTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(CCCC4)C=C3)C5=C(C=CC6=C5CCCC6)P(C7CCCCC7)C8CCCCC8 |
Origin of Product |
United States |
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